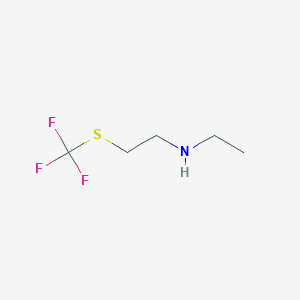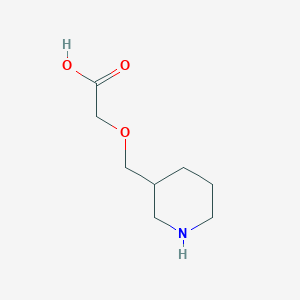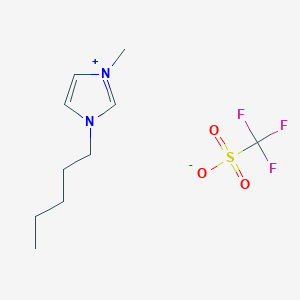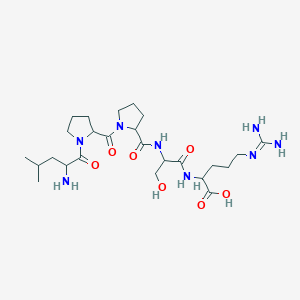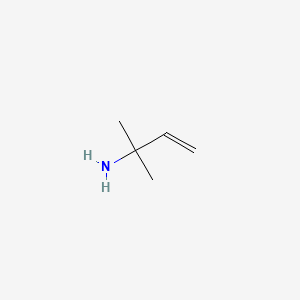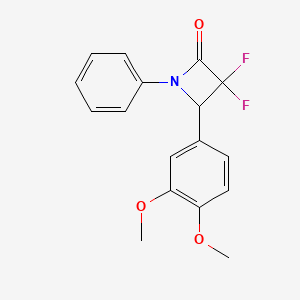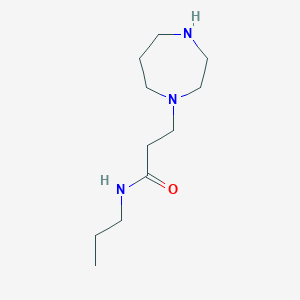
(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a propyl and benzyl amine structure, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-trifluoromethoxypropyl bromide with 2-trifluoromethylbenzylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-propyl ketones, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which (3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s trifluoromethoxy and trifluoromethyl groups can enhance its binding affinity and specificity, leading to more potent and selective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar fluorinated groups, used in the production of high-performance polymers.
Other Trifluoromethylated Amines: Compounds with trifluoromethyl groups attached to amine structures, which may have similar chemical properties and applications.
Uniqueness
(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine is unique due to the combination of trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, thermal stability, and resistance to metabolic degradation, making the compound valuable for various applications.
Eigenschaften
Molekularformel |
C12H13F6NO |
|---|---|
Molekulargewicht |
301.23 g/mol |
IUPAC-Name |
3-(trifluoromethoxy)-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H13F6NO/c13-11(14,15)10-5-2-1-4-9(10)8-19-6-3-7-20-12(16,17)18/h1-2,4-5,19H,3,6-8H2 |
InChI-Schlüssel |
KDMFKHBXJBQNRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCCOC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B15095267.png)
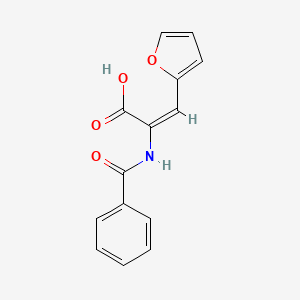
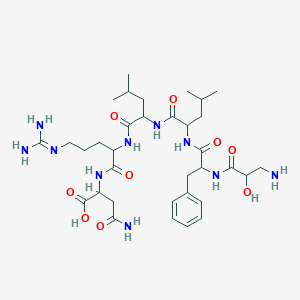
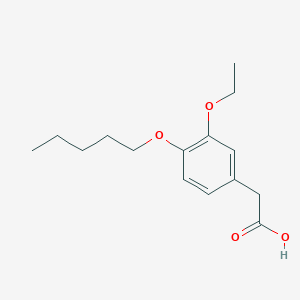
amine](/img/structure/B15095305.png)

